molecular formula C7H16ClNO2 B1448199 2-Ethyl-2-(methylamino)butanoic acid hydrochloride CAS No. 610786-85-1

2-Ethyl-2-(methylamino)butanoic acid hydrochloride

Cat. No. B1448199
M. Wt: 181.66 g/mol
InChI Key: ANKDAONUCRYWJT-UHFFFAOYSA-N
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Description

2-Ethyl-2-(methylamino)butanoic acid hydrochloride is a chemical compound with the CAS Number: 610786-85-1 . It has a molecular weight of 181.66 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2.ClH/c1-4-7(5-2,8-3)6(9)10;/h8H,4-5H2,1-3H3,(H,9,10);1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 246-247°C . It is a salt .

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Application: This compound could potentially be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a process where a boron atom is removed from a molecule, and it’s a crucial step in many organic synthesis reactions .
    • Method: The method involves pairing the protodeboronation with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that was previously unknown .
    • Results: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • Peptide Synthesis

    • Application: 4-(Methylamino)butyric acid hydrochloride, a compound similar to 2-Ethyl-2-(methylamino)butanoic acid hydrochloride, is used in peptide synthesis .
    • Method: The specific methods of application or experimental procedures would depend on the specific peptide being synthesized .
    • Results: The results or outcomes obtained would also depend on the specific peptide being synthesized .
  • Organic Synthesis

    • Application: This compound could potentially be used as a building block in organic synthesis .
    • Method: The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
    • Results: The results or outcomes obtained would also depend on the specific reaction being carried out .
  • Pharmaceutical Research

    • Application: Given its structure, this compound could potentially be used in pharmaceutical research as a precursor for the synthesis of new drugs .
    • Method: The specific methods of application or experimental procedures would depend on the specific drug being synthesized .
    • Results: The results or outcomes obtained would also depend on the specific drug being synthesized .
  • Material Science

    • Application: This compound could potentially be used in the synthesis of new materials .
    • Method: The specific methods of application or experimental procedures would depend on the specific material being synthesized .
    • Results: The results or outcomes obtained would also depend on the specific material being synthesized .
  • Biochemical Research

    • Application: This compound could potentially be used in biochemical research, possibly as a reagent in enzymatic reactions .
    • Method: The specific methods of application or experimental procedures would depend on the specific enzymatic reaction being carried out .
    • Results: The results or outcomes obtained would also depend on the specific enzymatic reaction being carried out .

properties

IUPAC Name

2-ethyl-2-(methylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-7(5-2,8-3)6(9)10;/h8H,4-5H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKDAONUCRYWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-(methylamino)butanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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